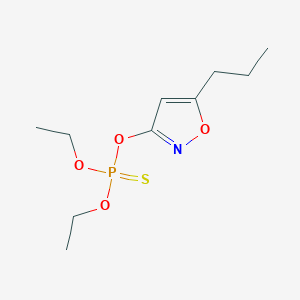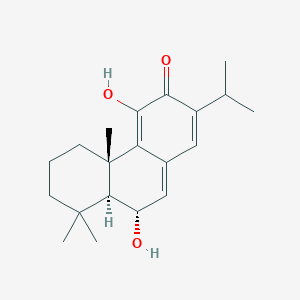
4-iodo-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as P4S, and it belongs to the class of sulfonamide compounds. P4S has been found to exhibit significant biological activity, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of P4S is not fully understood. However, it has been found to interact with certain proteins and enzymes in the body, leading to the inhibition of their activity. This inhibition can lead to the suppression of various disease processes, making P4S a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
P4S has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and suppress the activity of certain enzymes. P4S has also been found to exhibit antioxidant activity, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of P4S for lab experiments is its potent activity against a variety of disease processes. This makes it a promising candidate for the development of new drugs. However, P4S also has some limitations. It is a relatively complex compound to synthesize, and it can be difficult to obtain pure P4S. Additionally, the mechanism of action of P4S is not fully understood, which can make it difficult to optimize its activity.
Future Directions
There are several potential future directions for the research on P4S. One possible direction is the development of new drugs based on the structure of P4S. This could involve the synthesis of analogs of P4S with improved activity and selectivity. Another possible direction is the study of the mechanism of action of P4S. This could involve the identification of the proteins and enzymes that P4S interacts with, and the elucidation of the biochemical pathways that are affected by P4S. Finally, the potential therapeutic applications of P4S should be further explored, particularly in the areas of cancer, inflammation, and infectious diseases.
Synthesis Methods
The synthesis of P4S involves the reaction between 4-iodobenzenesulfonyl chloride and pyridine-4-carboxaldehyde in the presence of a base. The resulting product is then purified using column chromatography to obtain pure P4S.
Scientific Research Applications
P4S has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit significant activity against a variety of diseases, including cancer, inflammation, and infectious diseases. P4S has also been found to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of enzyme inhibitors.
properties
Molecular Formula |
C12H11IN2O2S |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
4-iodo-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11IN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |
InChI Key |
QNUBMUYJCHYURA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)I |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CC=NC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



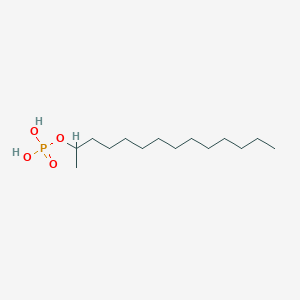
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)


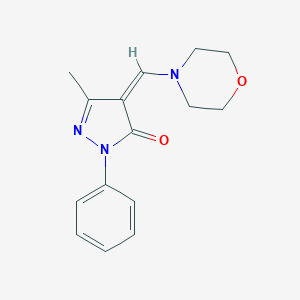
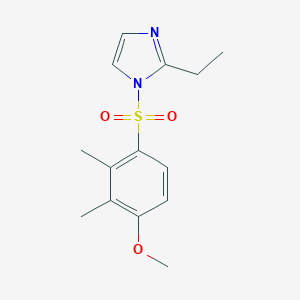
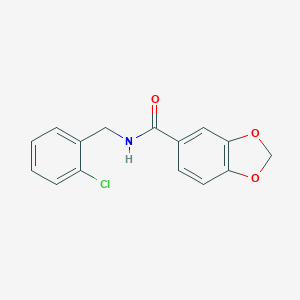
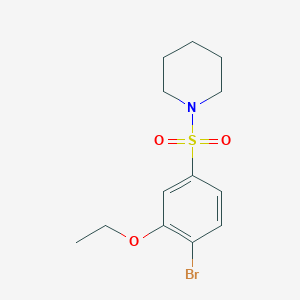
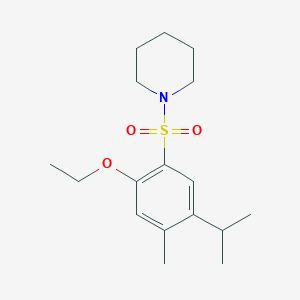

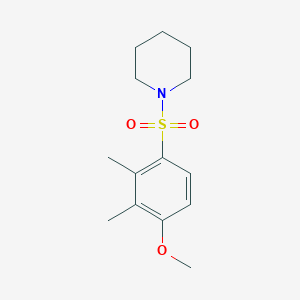
![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
